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molecular formula C7H5ClFNO2 B8474435 3-Amino-4-chloro-2-fluorobenzoic acid

3-Amino-4-chloro-2-fluorobenzoic acid

Cat. No. B8474435
M. Wt: 189.57 g/mol
InChI Key: HCHVIVKKEVGNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759537B2

Procedure details

The sub-title compound is prepared from 3-acetylamino-4-chloro-2-fluoro-benzoic acid and 6 M HCl-solution in analogy to step Ab.
Name
3-acetylamino-4-chloro-2-fluoro-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:6]([F:15])=[C:7]([CH:11]=[CH:12][C:13]=1[Cl:14])[C:8]([OH:10])=[O:9])(=O)C.Cl>>[NH2:4][C:5]1[C:6]([F:15])=[C:7]([CH:11]=[CH:12][C:13]=1[Cl:14])[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
3-acetylamino-4-chloro-2-fluoro-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1C(=C(C(=O)O)C=CC1Cl)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)O)C=CC1Cl)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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